4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide
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Overview
Description
4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Morpholinyl Propyl Group: The morpholinyl propyl group can be attached through nucleophilic substitution reactions, where the quinazoline derivative is reacted with 3-chloropropylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholinyl propyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2-carboxamide derivatives with ketone or aldehyde groups.
Reduction: Formation of amine derivatives of quinazoline-2-carboxamide.
Substitution: Formation of various substituted quinazoline-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline-2-carboxamide: Lacks the morpholinyl propyl group but shares the quinazoline core.
N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide: Lacks the hydroxy group but has the morpholinyl propyl group.
4-hydroxy-N-propylquinazoline-2-carboxamide: Lacks the morpholinyl group but has the hydroxy and propyl groups.
Uniqueness
4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide is unique due to the presence of both the hydroxy group and the morpholinyl propyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c21-15-12-4-1-2-5-13(12)18-14(19-15)16(22)17-6-3-7-20-8-10-23-11-9-20/h1-2,4-5H,3,6-11H2,(H,17,22)(H,18,19,21) |
InChI Key |
RMXCHPDTBUIITN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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